N-[4-(benzyloxy)phenyl]-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
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Overview
Description
N-[4-(benzyloxy)phenyl]-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a pyrimidine ring with hydroxy, oxo, and sulfonamide functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(benzyloxy)aniline with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can result in a wide range of products depending on the substituent introduced.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(benzyloxy)phenyl]-N’-[2-chloro-6-(4-methoxyphenoxy)benzyl]urea
- N-[4-(benzyloxy)phenyl]glycinamide
- N-(4-(benzyloxy)phenyl)-2-bromobenzamide
Uniqueness
N-[4-(benzyloxy)phenyl]-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H15N3O5S |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
2,4-dioxo-N-(4-phenylmethoxyphenyl)-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C17H15N3O5S/c21-16-15(10-18-17(22)19-16)26(23,24)20-13-6-8-14(9-7-13)25-11-12-4-2-1-3-5-12/h1-10,20H,11H2,(H2,18,19,21,22) |
InChI Key |
XPPMGSDLUXEUIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NS(=O)(=O)C3=CNC(=O)NC3=O |
Origin of Product |
United States |
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